molecular formula C11H11NO2 B8341710 2-(Furfurylamino)phenol

2-(Furfurylamino)phenol

Cat. No. B8341710
M. Wt: 189.21 g/mol
InChI Key: CMGJYZAAQADKRD-UHFFFAOYSA-N
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Patent
US04962200

Procedure details

In 20 ml of ethanol was dissolved 5.0 g (45.8 millimoles) of 2-aminophenol, and 4.8 g (50.0 millimoles) of furfural was added to the solution and the mixture was stirred for 1 hour at room temperature. Then, 2.3 g (60.8 millimoles) of sodium boron hydride was added to the mixture and the mixture was stirred at room temperature for 2 hours, and 2N hydrochloric acid was added to the mixture and ethanol was removed by distillation under reduced pressure. Then, the residue was neutralized with a 5% aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layer was dried with sodium sulfate and concentrated under reduced pressure, and the residue was purified by the silica gel column chromatography (developing solvent: ethyl acetate/hexane=3/7) to obtain 5.0 g (the yield was 58%) of 2-(2-furyl)methylaminophenol in the form of a brown oil. The oil was dissolved in 200 ml of an aqueous solution of 2.5 g of sodium hydroxide, and 2.5 ml (30 millimoles) of 1,2-chlorobromoethane was added to the solution and the mixture was heated and refluxed for 5 hours. The reaction mixture was extracted, and the extract was dried with anhydrous sodium sulfate and concentrated under reduced pressure to obtain a brown oil. The oil was purified by the silica gel column chromatography (developing solvent: chloroform/hexane=1/3→1/1) to obtain 0.5 g (the yield was 7.5%) of intended compound No. 11 in the form of a light-brown oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH:9](=O)[C:10]1[O:14][CH:13]=[CH:12][CH:11]=1.B.[Na].Cl>C(O)C>[O:14]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:9][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8] |f:2.3,^1:16|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
B.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by the silica gel column chromatography (developing solvent: ethyl acetate/hexane=3/7)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC=C1)CNC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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